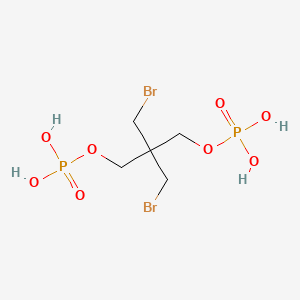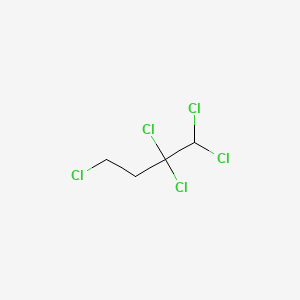
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate is an organic compound with the molecular formula C12H24O3. It is a type of ester, which is a class of compounds commonly used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate typically involves the esterification reaction between butyric acid and 1-(2-Hydroxy-1,1-dimethylethyl)butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butyric acid and 1-(2-Hydroxy-1,1-dimethylethyl)butanol.
Transesterification: A different ester and alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial products due to its pleasant odor and chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate depends on its specific application. In general, esters can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl butyrate: Another ester with a similar structure but different alcohol component.
Methyl butyrate: Similar to ethyl butyrate but with a methyl group instead of an ethyl group.
Butyl acetate: An ester with a similar structure but different acid component.
Uniqueness
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate is unique due to the presence of the 1-(2-Hydroxy-1,1-dimethylethyl) group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
85508-23-2 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(1-hydroxy-2,2-dimethylhexan-3-yl) butanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-10(12(3,4)9-13)15-11(14)8-6-2/h10,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
WQVVAFJBEFSECF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)(C)CO)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


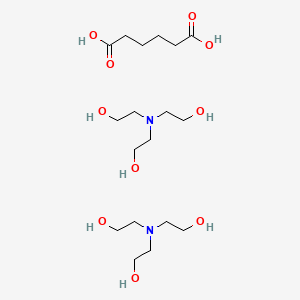


![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)


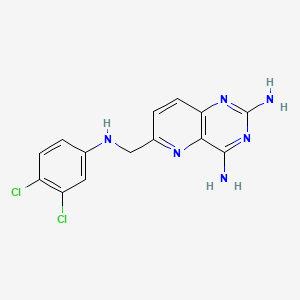


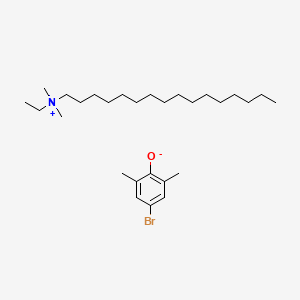

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
